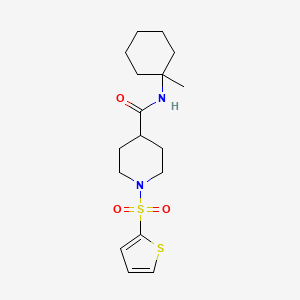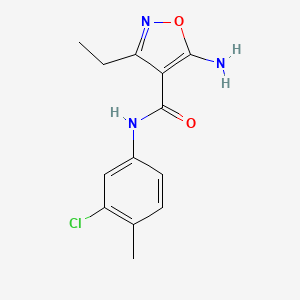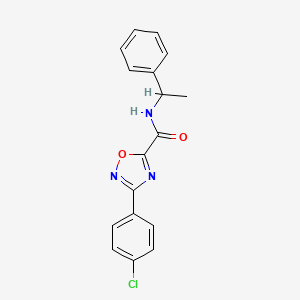
3-(4-chlorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan can lead to intermediates like 5-phenyl-1,2,4-oxadiazole-3-carboxamide, highlighting the complex pathways involved in creating such compounds (Viterbo, Calvino, & Serafino, 1980).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which significantly influences the compound's properties and reactivity. The crystal and molecular structure of similar compounds, such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined through single-crystal X-ray analysis, revealing intricate details about their structural configurations (Viterbo, Calvino, & Serafino, 1980).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-oxadiazole derivatives includes various transformations and interactions with other chemical entities. These compounds can undergo reactions such as cyclization, substitution, and addition, depending on the functional groups present and the reaction conditions. The synthesis of 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives showcases the diverse chemical reactions these compounds can partake in, including three-component reactions that proceed smoothly under mild conditions without any side reactions (Shajari, Kazemizadeh, & Ramazani, 2015).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. For example, the crystal structure analysis of compounds like 5-phenyl-1,2,4-oxadiazole-3-carboxamide provides insights into their stability, packing, and potential intermolecular interactions (Viterbo, Calvino, & Serafino, 1980).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazole derivatives are defined by their functional groups and molecular structure. These properties influence their reactivity, acidity, basicity, and potential to participate in various chemical reactions. The diverse chemical behavior of these compounds is exemplified by their ability to form various derivatives and engage in complex reactions, as seen in the synthesis of 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives (Shajari, Kazemizadeh, & Ramazani, 2015).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One of the key applications of 1,3,4-oxadiazoles, a class to which 3-(4-chlorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide belongs, is in the field of antibacterial research. Studies have shown that certain derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial properties against both Gram-positive and Gram-negative organisms. This suggests potential for development as antimicrobial agents (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982).
Anticancer Potential
Research has also indicated that derivatives of 1,3,4-oxadiazoles, including compounds structurally related to 3-(4-chlorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide, have potential applications in cancer treatment. Some compounds in this class have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This suggests their potential utility as anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Material Science Applications
In the field of material science, 1,3,4-oxadiazoles have been used in the synthesis of novel polymers with unique properties. For example, diamine monomers containing a 1,3,4-oxadiazole ring have been synthesized and used to prepare polyamide and poly(amide-imide)s. These polymers exhibit high thermal stability, film-forming ability, good solubility in organic solvents, and noteworthy optical properties, including fluorescence in the blue region (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Zukünftige Richtungen
The study of oxadiazole derivatives is a promising area of research due to their potential biological activities. Future research could focus on synthesizing and characterizing new oxadiazole derivatives, studying their biological activities, and exploring their potential applications in medicine and other fields .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11(12-5-3-2-4-6-12)19-16(22)17-20-15(21-23-17)13-7-9-14(18)10-8-13/h2-11H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTJUCZCWMSXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

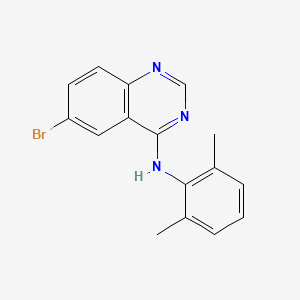
![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)
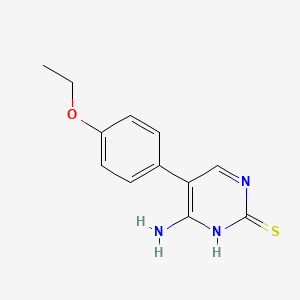

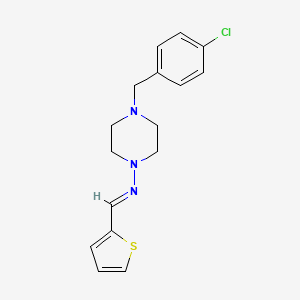
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5554383.png)
![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5554391.png)
![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)
![2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone](/img/structure/B5554393.png)
![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)
![2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)
![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)
